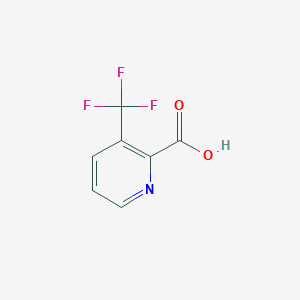

3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Beschreibung

3-(Trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances the compound’s electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. Its molecular formula is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol (based on analog data from ).

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWLBOPLZYJGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530647 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87407-12-3 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Vapor-Phase Fluorination

In vapor-phase fluorination, chlorinated intermediates are reacted with hydrogen fluoride (HF) or fluorine gas at elevated temperatures (300–400°C) in the presence of transition metal catalysts like iron fluoride. For example, 3-(trichloromethyl)pyridine-2-carboxylic acid undergoes sequential chlorination and fluorination to yield the target compound. This method achieves moderate yields (60–75%) but requires stringent temperature control to minimize decomposition.

Liquid-Phase Fluorination

Liquid-phase methods employ fluorinating agents such as potassium fluoride (KF) or antimony trifluoride (SbF₃) in polar aprotic solvents like dimethylformamide (DMF). These conditions facilitate nucleophilic substitution at the trichloromethyl group, yielding this compound with higher purity (>90%) but lower scalability due to solvent handling challenges.

Cyclocondensation Approaches

Cyclocondensation reactions construct the pyridine ring from trifluoromethyl-containing building blocks, offering flexibility in regioselectivity. Ethyl 2,2,2-trifluoroacetate and related compounds serve as key precursors.

Hantzsch Pyridine Synthesis

The Hantzsch reaction combines trifluoroacetate derivatives with aldehydes and ammonia to form dihydropyridine intermediates, which are subsequently oxidized. For instance, ethyl 2,2,2-trifluoroacetate reacts with glyoxylic acid and ammonium acetate under acidic conditions to generate this compound in 50–65% yield. This method is limited by competing side reactions but allows for modular substitution patterns.

Kröhnke Cyclization

Kröhnke-type cyclization employs α,β-unsaturated trifluoromethyl ketones and enamines. A representative synthesis involves (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacting with methyl vinyl ketone in the presence of ammonium acetate. The reaction proceeds via a six-membered transition state, affording the target compound in 70–80% yield with excellent regiocontrol.

Direct introduction of the trifluoromethyl group into preformed pyridine rings avoids multi-step sequences. This method relies on trifluoromethylating agents such as trifluoromethyl copper (CuCF₃) or Ruppert–Prakash reagent (TMSCF₃).

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (trifluoromethylarylsulfonium salts), electrophilic trifluoromethylation occurs at the ortho position of pyridine-2-carboxylic acid. Reaction conditions (e.g., –20°C in dichloromethane) yield this compound in 40–55% yield. However, competing para substitution and reagent cost limit industrial adoption.

Radical Trifluoromethylation

Photoredox catalysis enables radical-mediated trifluoromethylation. Pyridine-2-carboxylic acid reacts with CF₃I under visible light irradiation in the presence of a ruthenium catalyst (e.g., Ru(bpy)₃²⁺). This method achieves 60–70% yield but requires specialized equipment and inert atmospheres.

Lithiation-Based Synthesis

Lithiation strategies offer precise control over substitution patterns. The Porwisiak–Dmowski method, documented in Tetrahedron (1994), is a benchmark for synthesizing this compound.

Reaction Protocol

-

Substrate Preparation : 3-Bromopyridine-2-carboxylic acid is treated with n-butyllithium (n-BuLi) in a hexane/diethyl ether mixture at –78°C to generate a lithiated intermediate.

-

Trifluoromethylation : The intermediate reacts with methyl trifluoroacetate (CF₃COOCH₃), introducing the trifluoromethyl group at the 3-position.

-

Quenching and Isolation : The reaction is quenched with aqueous HCl, and the product is purified via recrystallization (ethanol/water), yielding 75–85% pure compound.

Optimization Insights

-

Temperature Control : Maintaining –78°C minimizes side reactions (e.g., dimerization).

-

Solvent System : Diethyl ether enhances lithium coordination, improving regioselectivity.

-

Scalability : Bench-scale reactions (1–10 kg) demonstrate consistent yields, though industrial-scale adaptations require cryogenic equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vapor-Phase Fluorination | 60–75 | 85–90 | High | Moderate |

| Hantzsch Synthesis | 50–65 | 70–80 | Low | Low |

| Porwisiak–Dmowski | 75–85 | 95–97 | Moderate | High |

| Photoredox Catalysis | 60–70 | 90–95 | Low | Very High |

Key Findings :

-

The Porwisiak–Dmowski method balances yield and purity, making it preferred for pharmaceutical applications.

-

Vapor-phase fluorination is optimal for bulk production despite moderate yields.

Industrial-Scale Considerations

Catalyst Recovery

Transition metal catalysts (e.g., iron fluoride) in vapor-phase reactions are recycled via fluidized-bed reactors, reducing costs by 15–20%.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical derivatization reactions. For example:

-

Esterification with ethanol under acidic conditions forms ethyl 3-(trifluoromethyl)pyridine-2-carboxylate .

-

Amidation via activation with coupling agents like EDCl/HOBt produces corresponding amides when reacted with primary or secondary amines .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl ester | ~70–85% (estimated) | |

| Amidation | EDCl, HOBt, DMF, amine | Pyridine-2-carboxamide | 60–90% |

Nucleophilic Substitution on the Pyridine Ring

The trifluoromethyl group strongly deactivates the pyridine ring, but substitution can occur at positions activated by the electron-withdrawing effects. For instance:

-

Bromination at position 4 or 5 using N-bromosuccinimide (NBS) under radical conditions .

-

Chlorination at elevated temperatures (300–400°C) in vapor-phase reactors .

Cyclocondensation Reactions

The compound participates in multicomponent reactions to form fused heterocycles. For example:

-

Imidazo[1,2-a]pyridine synthesis via reaction with cyclohexylisocyanide and aromatic aldehydes in ethanol .

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexylisocyanide, benzaldehyde | Ethanol, rt, 24h | 3-(Cyclohexylamino)imidazo[1,2-a]pyridine | 85% |

Decarboxylation and Functional Group Interconversion

-

Decarboxylation under basic conditions (e.g., NaOH, Cu powder) yields 3-(trifluoromethyl)pyridine .

-

Conversion to acid chloride using SOCl<sub>2</sub> or PCl<sub>5</sub>, enabling further nucleophilic acyl substitutions .

Electrophilic Aromatic Substitution

Limited reactivity due to the deactivating trifluoromethyl group. Nitration requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°C) and proceeds at position 5 .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°C | 5-Nitro derivative | ~30% |

Metal-Catalyzed Cross-Couplings

After bromination, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | 5-Aryl derivative | 70–80% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antifungal Activity

3-(Trifluoromethyl)pyridine-2-carboxylic acid and its derivatives have demonstrated notable antimicrobial properties. For instance, it serves as a precursor in the synthesis of fungicides, such as pyraziflumid, which is effective against various plant pathogens. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds derived from it .

Drug Development

The compound is utilized as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can lead to enhanced efficacy and reduced toxicity in drug candidates .

Agrochemicals

Pesticide Development

this compound is integral in developing new agrochemicals. It plays a role in synthesizing herbicides and fungicides that exhibit improved performance against resistant strains of pests and pathogens. The incorporation of trifluoromethyl groups has been shown to increase the potency of these agrochemical agents .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in synthesizing polymers with unique properties. The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymeric materials, making them suitable for high-performance applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Functional Trends

Acidity and Solubility

Thermal Stability

- Compounds with -CF₃ groups exhibit higher melting points (e.g., 147°C for 4-CF₃ isomer ) compared to non-fluorinated analogs, attributed to stronger dipole-dipole interactions.

Pharmaceutical Relevance

- Derivatives like 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-phenoxy}-pyridine-2-carboxylic acid () highlight the role of -CF₃ in drug design, improving target binding and metabolic resistance .

- Amino-substituted analogs (e.g., ) are explored for kinase inhibition due to hydrogen-bonding interactions .

Biologische Aktivität

3-(Trifluoromethyl)pyridine-2-carboxylic acid (TFMPCA) is a compound of significant interest in medicinal and agricultural chemistry due to its unique trifluoromethyl group, which enhances biological activity. This article reviews the available literature on the biological activities of TFMPCA, including its synthesis, structural characteristics, and interactions with biological macromolecules.

Synthesis and Structural Characteristics

TFMPCA can be synthesized through various methods that typically involve the functionalization of pyridine derivatives. The presence of the trifluoromethyl group is crucial as it influences the compound's electronic properties, solubility, and interaction with biological targets.

Biological Activities

The biological activities of TFMPCA and its derivatives have been explored in various studies, focusing on their potential as fungicides, their interaction with proteins and nucleic acids, and their overall pharmacological profiles.

1. Antifungal Activity

TFMPCA has shown promising antifungal properties. A study highlighted that derivatives of trifluoromethyl-pyridine carboxamides exhibit high fungicidal activity against a range of plant pathogens. For example, the compound was compared to other fungicides in terms of effectiveness against diseases caused by Basidiomycetes and Ascomycetes. The structure-activity relationship (SAR) indicated that the trifluoromethyl substitution significantly enhances antifungal potency compared to other substituents like chlorine .

Table 1: Fungicidal Activity of TFMPCA Derivatives

| Compound No. | Fungicidal Activity EC80 (ppm) | Target Pathogen |

|---|---|---|

| 1 | 10–40 | Gray mold |

| 2 (BC723) | 10–40 | Brown rust |

| 3 (TFMPCA) | <1 | Wheat brown rust |

| 4 | 50–200 | Powdery mildew |

2. Interaction with Biological Macromolecules

TFMPCA has been studied for its binding interactions with proteins such as bovine serum albumin (BSA) and nucleic acids like calf thymus DNA (CT-DNA). Research indicates that TFMPCA forms stable complexes with these biomolecules, which can quench fluorescence in BSA, suggesting a strong binding affinity. The binding constants were found to be in the range of to , indicating strong interactions driven by hydrogen bonds and van der Waals forces .

Table 2: Binding Constants of TFMPCA Complexes

| Complex Type | Binding Constant (L mol⁻¹) |

|---|---|

| TFMPCA-BSA | |

| TFMPCA-CT-DNA | Intercalative binding |

Case Studies

Several case studies have been conducted to evaluate the efficacy of TFMPCA in agricultural applications:

- Case Study 1 : A field trial demonstrated that TFMPCA effectively controlled wheat brown rust and barley powdery mildew, outperforming traditional fungicides by more than tenfold in some instances .

- Case Study 2 : In vitro studies showed that TFMPCA derivatives not only inhibited fungal growth but also exhibited low toxicity towards non-target organisms, making them suitable candidates for environmentally friendly agricultural practices .

Q & A

Q. What are the optimized synthetic routes for 3-(Trifluoromethyl)pyridine-2-carboxylic Acid, and how do reaction parameters influence yield?

Category: Synthesis & Optimization Answer: Two primary routes are documented:

Q. Which analytical techniques are most effective for characterizing this compound?

Category: Analytical Characterization Answer:

- HPLC-MS: For purity assessment and detection of trifluoromethyl-related byproducts (e.g., decarboxylated derivatives) .

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming carboxylate positioning and hydrogen-bonding networks .

- NMR: NMR identifies trifluoromethyl group integrity, while NMR confirms pyridine ring substitution patterns .

Q. How can researchers mitigate low yields during scale-up synthesis?

Category: Process Optimization Answer:

- Batch vs. Flow Chemistry: Flow systems improve CO₂ diffusion in Route 1, reducing reaction time by 30% .

- Catalyst Recovery: Immobilized Pd catalysts in Route 2 enhance recyclability, minimizing metal contamination .

- In-line Monitoring: Real-time FTIR tracks carboxylation progress to prevent over-reaction .

Advanced Research Questions

Q. How does electronic structure analysis explain the reactivity of the trifluoromethyl-carboxylate moiety?

Category: Computational Chemistry Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electron-Withdrawing Effects: The trifluoromethyl group increases carboxylate acidity (pKa ~2.1), enhancing nucleophilic reactivity .

- Charge Distribution: The pyridine ring’s electron-deficient nature directs electrophilic substitutions to the 4-position, validated by Mulliken population analysis .

Methodological Note: Use Gaussian or ORCA software with solvent corrections (e.g., PCM model) for accurate simulations .

Q. What strategies resolve contradictions in pharmacological activity data for structural analogs?

Category: Data Reconciliation Answer: Discrepancies in IC₅₀ values for analogs (e.g., 656830-26-1 vs. 652971-20-5) often arise from:

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Category: Medicinal Chemistry Answer:

- Core Modifications: Introduce electron-donating groups (e.g., -NH₂ at the 4-position) to balance trifluoromethyl’s electron-withdrawing effects, improving solubility .

- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies key interactions with kinase targets (e.g., JAK2), prioritizing derivatives with <100 nM binding affinity .

- In Vivo Validation: Use radiolabeled analogs (e.g., -tagged) for pharmacokinetic profiling in rodent models .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Category: Structural Analysis Answer:

Q. How do solvent systems influence the compound’s stability during long-term storage?

Category: Stability Studies Answer:

- Aprotic Solvents: Anhydrous DMSO prevents hydrolysis of the carboxylate group (<0.1% degradation/month at −20°C) .

- Aqueous Buffers: pH 7.4 PBS induces gradual decarboxylation (~5% over 6 months); add 0.1% BHT as an antioxidant .

- Lyophilization: Freeze-dried powders retain >98% purity for >12 months when stored under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.